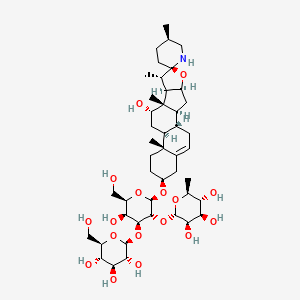

(2-Amino-3-benzoylphenyl)acetate

Vue d'ensemble

Description

Amfenac(1-) is an oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of amfenac. The major species at pH 7.3. It is a conjugate base of an amfenac.

Applications De Recherche Scientifique

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists

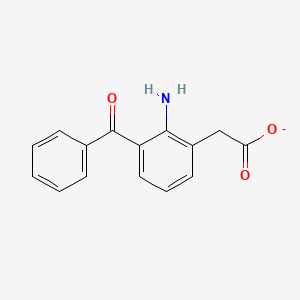

(2-Amino-3-benzoylphenyl)acetate derivatives have been identified as potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, with applications in treating type 2 diabetes. The research conducted by Cobb et al. (1998) and Henke et al. (1998) demonstrated the antidiabetic activity of these compounds in rodent models. Specifically, certain analogues like anthranilic acid esters showed promise in binding affinity and functional assays of PPARgamma activity, suggesting potential for therapeutic use in diabetes management (Cobb et al., 1998); (Henke et al., 1998).

Photoiniferter in Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) explored the use of a compound bearing a (2-Amino-3-benzoylphenyl)acetate moiety as a photoiniferter. This compound, used in nitroxide-mediated photopolymerization (NMP), decomposes under UV irradiation to generate radicals. The study highlighted its efficiency as a photoinitiator, demonstrating its potential in polymerization processes (Guillaneuf et al., 2010).

Photochemical Reaction with Basic Amino Acids

The photochemical reaction of ketoprofen, a derivative of (2-Amino-3-benzoylphenyl)acetate, with basic amino acids was studied by Suzuki et al. (2013). This research showed that basic amino acids accelerate the proton transfer reaction in ketoprofen, suggesting an important role for basic amino acid residues in protein photochemistry of such compounds (Suzuki et al., 2013).

Structural Optimization in PPARgamma Agonists

Collins et al. (1998) investigated the structure-activity relationship around the phenyl alkyl ether moiety in (2-Amino-3-benzoylphenyl)acetate derivatives, aiming to develop potent and selective PPARgamma agonists. The study contributed valuable insights into the requirements for PPARgamma binding and functional activity (Collins et al., 1998).

Regioselective Ortho-Acetoxylation/Methoxylation

A study by Reddy et al. (2011) on N-(2-benzoylphenyl)benzamides, closely related to (2-Amino-3-benzoylphenyl)acetate, demonstrated a highly regioselective ortho-acetoxylation via C–H activation. This research has implications for the synthesis of complex organic compounds and pharmaceuticals (Reddy et al., 2011).

Propriétés

IUPAC Name |

2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCMDCMZDHQFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12NO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1258878.png)

![2-[3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]acetic acid [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] ester](/img/structure/B1258882.png)

![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)